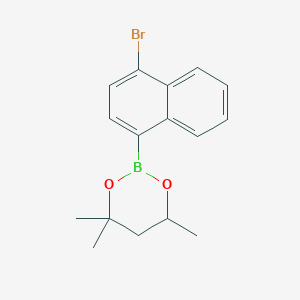
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organic compound that features a brominated naphthalene ring attached to a dioxaborinane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the bromination of 1-naphthol followed by the formation of the dioxaborinane ring. One common method involves the use of silica-sulfuric acid as a reagent under solvent-free conditions . This method is environmentally friendly and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of reusable catalysts and solvent-free conditions is often preferred to minimize environmental impact.
化学反応の分析
Types of Reactions
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The brominated naphthalene ring can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the brominated ring to a non-brominated naphthalene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Non-brominated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used
科学的研究の応用
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals .
作用機序
The mechanism of action of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its brominated naphthalene ring and dioxaborinane structure. The bromine atom can participate in electrophilic aromatic substitution reactions, while the dioxaborinane ring can act as a Lewis acid, facilitating various catalytic processes .
類似化合物との比較
Similar Compounds
1-(4-Bromo-1-naphthyl)-dihydrouracil: Similar brominated naphthalene structure but with a dihydrouracil moiety.
4-Bromo-1-naphthol: A simpler structure with a hydroxyl group instead of the dioxaborinane ring.
(4-Bromo-1-naphthyl)acetic acid: Contains an acetic acid functional group attached to the brominated naphthalene.
特性
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BBrO2/c1-11-10-16(2,3)20-17(19-11)14-8-9-15(18)13-7-5-4-6-12(13)14/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUYSVJMYRMNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C3=CC=CC=C23)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














